2-(5-Fluoropyridin-3-yl)acetic acid
Overview
Description
“2-(5-Fluoropyridin-3-yl)acetic acid” is a chemical compound with the molecular formula C7H6FNO2 . It is used for research purposes .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a fluorine atom at the 5-position and an acetic acid group at the 3-position . The InChI code for this compound is 1S/C7H6FNO2/c8-5-1-2-6 (9-4-5)3-7 (10)11/h1-2,4H,3H2, (H,10,11) .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 155.13 . The compound has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.02, indicating its lipophilicity .
Scientific Research Applications
Crystal Structure and Herbicide Application
- Crystal Structure Analysis : The compound 2-(5-Fluoropyridin-3-yl)acetic acid has been studied for its crystal structure properties. For instance, a related pyridine herbicide with a similar structure was analyzed, revealing how hydrogen bonds and weak π–π interactions connect molecules into a three-dimensional network, which is significant in understanding its chemical behavior (Park et al., 2016).
Pharmaceutical Research and Synthesis
- Synthesis and Characterization for Medical Use : Research has been conducted on synthesizing and characterizing compounds related to this compound for medical applications. For example, a study on the synthesis of 2-(5-fluorouracil-1-yl-acetamido) acetic acid aimed at reducing the toxicity of 5-Fluorouracil, a compound used in cancer treatment, highlights the relevance of these compounds in medicinal chemistry (Xiong Jing, 2010).
Material Science and Nanotechnology
- Role in Polymer and Material Science : The compound has been evaluated in the context of material science, particularly in the safety assessment of substances used in food contact materials. For instance, a related compound, perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, was assessed for its use as a polymer production aid in the manufacture of fluoropolymers, indicating the compound's significance in material science (Flavourings, 2014).
Biochemical Analysis
- Biochemical Research : In biochemical research, related compounds have been used in fluorographic detection methods. For example, a study utilized acetic acid as the solvent for 2,5-diphenyloxazole in fluorographic procedures, which is a method used to detect radioactivity in polyacrylamide gels, showcasing its utility in biochemical analysis (Skinner & Griswold, 1983).
Safety and Hazards
The safety information for “2-(5-Fluoropyridin-3-yl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and other skin areas thoroughly after handling .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds, including potential imaging agents for various biological applications .
Mode of Action
Fluoropyridines, in general, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the interaction of 2-(5-Fluoropyridin-3-yl)acetic acid with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of biologically active compounds, suggesting that they may interact with various biochemical pathways .
Result of Action
Fluoropyridines are often used in the synthesis of biologically active compounds, suggesting that they may have various effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-(5-fluoropyridin-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-1-5(2-7(10)11)3-9-4-6/h1,3-4H,2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNYDJMSNJBNMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694925 | |
Record name | (5-Fluoropyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38129-24-7 | |
Record name | (5-Fluoropyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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